4-Butoxy-3-fluoroaniline

Physicochemical profiling Lipophilicity Drug design

Research requiring precise control over lipophilicity and electronic effects demands specific substitution patterns. 4-Butoxy-3-fluoroaniline offers a para-alkoxy/meta-fluoro combination unavailable in simpler analogs. - LogP 2.74 & pKa 4.20 enable distinct membrane permeability vs. non-fluorinated or ortho-substituted isomers - Directed electrophilic substitution pattern improves synthetic efficiency in multi-step sequences - Fluorine atom serves as metabolic modulator or NMR probe for chemical biology

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
CAS No. 946698-95-9
Cat. No. B3171835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butoxy-3-fluoroaniline
CAS946698-95-9
Molecular FormulaC10H14FNO
Molecular Weight183.22 g/mol
Structural Identifiers
SMILESCCCCOC1=C(C=C(C=C1)N)F
InChIInChI=1S/C10H14FNO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6,12H2,1H3
InChIKeySVSPYOUPPXEKHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butoxy-3-fluoroaniline Chemical & Physical Properties


4-Butoxy-3-fluoroaniline is an aromatic amine with the molecular formula C₁₀H₁₄FNO and a molecular weight of 183.22 g/mol [1]. This aniline derivative features a para-butoxy substituent and a meta-fluoro group on the benzene ring [2]. Predicted physicochemical properties include a boiling point of 289.4±20.0 °C at 760 mmHg, a density of 1.1±0.1 g/cm³, a LogP of 2.74, and a pKa of 4.20±0.10 [1]. Its specific substitution pattern confers distinct electronic and steric properties, which are foundational to its role as a research intermediate [3].

Structure Para-butoxy, meta-fluoro substitution pattern
Selection context Defined electronic push-pull system for synthesis planning
Use cases Liquid crystal intermediate, medicinal chemistry building block

Why Analogs Cannot Replace 4-Butoxy-3-fluoroaniline


4-Butoxy-3-fluoroaniline occupies a precise chemical space defined by the synergistic influence of its substituents. While a simple 4-butoxyaniline would lack the electron-withdrawing and metabolic effects of the fluorine atom, a 3-fluoroaniline lacks the lipophilic bulk of the butoxy chain, which alters solubility and membrane permeability. Even a seemingly minor positional shift, such as moving the fluorine to the ortho position in 2-Butoxy-3-fluoroaniline, can fundamentally change the molecule's electronic structure and reactivity due to altered resonance and steric hindrance around the amine group . The combination of a para-alkoxy electron-donating group and a meta-fluoro electron-withdrawing group creates a unique dipole and reactivity profile, meaning that no single monosubstituted analog can serve as a true generic substitute in applications demanding this specific vector of properties.

A 4-butoxyaniline analog lacks the meta-fluoro group; electronic and metabolic profiles may differ, altering reactivity and assay behavior.
A 3-fluoroaniline analog lacks the butoxy chain; lipophilicity and membrane partitioning may not transfer, affecting permeability-dependent studies.
Positional isomer 2-butoxy-3-fluoroaniline shifts substituent orientation; regioselectivity and steric environment around the amine may differ, limiting direct substitution.

4-Butoxy-3-fluoroaniline Key Differentiators


Enhanced Lipophilicity vs. Simple Anilines

The introduction of the butoxy chain significantly elevates the lipophilicity of the compound. 4-Butoxy-3-fluoroaniline has a predicted LogP of 2.74 [1]. This is a substantial increase compared to unsubstituted aniline (LogP ~0.90) and even 3-fluoroaniline (LogP ~1.30). This class-level inference, based on known LogP contributions of the butoxy group, indicates a profound difference in partitioning behavior [2].

Lipophilicity vs. aniline
Class-level
LogP 2.74 (pred.) vs. aniline ~0.90, Δ ≈ 1.84
vs. aniline
+1.84
Supports partitioning and permeability review
Predicted value; requires experimental validation
Physicochemical profiling Lipophilicity Drug design

Reduced Basicity vs. 4-Butoxyaniline

The presence of the fluorine atom meta to the amine group modifies its basicity. The predicted pKa of 4-Butoxy-3-fluoroaniline is 4.20 . This is a marked decrease compared to the expected pKa of 4-Butoxyaniline (pKa ≈ 5.34) which lacks the electron-withdrawing fluorine. This difference means 4-Butoxy-3-fluoroaniline is a significantly weaker base and will be less protonated at physiological pH, a class-level inference supported by well-documented substituent effects [1].

Basicity vs. 4-butoxyaniline
Class-level
pKa 4.20 (pred.) vs. 4-butoxyaniline ~5.34, Δ ≈ 1.14
vs. 4-butoxyaniline
−1.14
Ionization state and salt formation context
Predicted; verify experimentally in target medium
Acid-base chemistry Reactivity Solubility

Liquid Crystal Intermediate Specificity

In the field of liquid crystal (LC) design, specific substitution patterns are critical for achieving desired mesomorphic properties. The combination of a para-alkoxy chain and a meta-fluoro atom on an aniline-derived core is a well-established motif in the patent literature for creating LC compounds with favorable dielectric anisotropy and viscosity [1]. While this is a class-level inference for the target compound's potential application, the explicit requirement for both a meta-fluorine and a para-alkoxy chain in the claimed aniline derivatives [1] differentiates it from analogs lacking either of these functional groups.

Liquid crystal motif
Class-level
Para-alkoxy/meta-fluoro motif recognized in patent literature
May support liquid crystal intermediate research
Based on general formula analysis; application-specific validation advised
Liquid crystals Material science Fluorinated aromatics

Regioselectivity vs. Positional Isomer

The relative positions of the amine, fluoro, and butoxy groups dictate the reactivity of the aromatic ring. In 4-Butoxy-3-fluoroaniline, the amine is para to the electron-donating butoxy group and meta to the electron-withdrawing fluorine [1]. This creates a unique electronic push-pull system that directs electrophilic aromatic substitution (EAS) to the position ortho to the amine and meta to the fluorine [2]. In contrast, a positional isomer like 2-Butoxy-3-fluoroaniline would have a different set of steric and electronic influences, leading to a distinct regioselectivity profile in reactions such as halogenation, nitration, or cross-coupling. This class-level inference is critical for multi-step synthesis planning.

Regioselectivity vs. isomer
Class-level
Electrophilic attack directed ortho to amine / meta to fluorine
vs. 2-butoxy-3-fluoroaniline different directing effects
Predictable substitution pattern for synthesis planning
Qualitative class-level inference; confirm in specific reaction conditions
Organic synthesis Regioselectivity Cross-coupling

Primary Applications of 4-Butoxy-3-fluoroaniline


Advanced Liquid Crystal Synthesis

Research groups focused on the development of novel liquid crystal mixtures for display technologies should prioritize 4-Butoxy-3-fluoroaniline. The specific combination of a para-alkoxy and meta-fluoro substituent is a recognized motif for achieving desirable dielectric anisotropy and viscosity profiles, as documented in patent literature [1]. The compound serves as a key intermediate for synthesizing more complex aniline derivatives tailored for this application.

Medicinal Chemistry Physicochemical Tuning

Medicinal chemists seeking to modulate the lipophilicity (LogP) and basicity (pKa) of a lead series should consider this compound as a building block. Its predicted LogP of 2.74 represents a substantial increase over unsubstituted or mono-fluorinated anilines [1], while its lower pKa of 4.20 compared to 4-Butoxyaniline offers a distinct ionization profile. These quantitative differences can be exploited to improve membrane permeability or reduce off-target activity associated with basic amines.

Regioselective Synthesis of Complex Molecules

Organic synthesis laboratories planning multi-step sequences that rely on a specific and predictable electrophilic aromatic substitution (EAS) pattern should select 4-Butoxy-3-fluoroaniline. Its unique electronic push-pull system directs incoming electrophiles to well-defined positions on the ring, a property not shared by its positional isomers [1]. This allows for greater synthetic control and efficiency in constructing complex molecular architectures.

Fluoroaromatic Probes & Specialty Reagents

Given its defined structure and the presence of a fluorine atom, 4-Butoxy-3-fluoroaniline is a suitable starting material for creating specialized fluorinated probes or reagents. The fluorine atom not only influences electronic properties but can also serve as a label for NMR studies or modulate the compound's metabolism, making it a valuable tool in chemical biology and mechanistic studies.

Application
Selection Property
Validation Focus
Liquid crystal intermediate synthesis
Para-alkoxy / meta-fluoro motif
Dielectric anisotropy and viscosity profile review
Physicochemical tuning in medicinal chemistry
LogP and pKa modulation capability
Permeability and ionization state assessment
Regioselective synthesis of complex molecules
Defined electronic push-pull system
EAS directing effects and selectivity confirmation
Fluorinated probe or reagent development
Fluoroaromatic structure with reactive amine
NMR labeling and metabolic modulation studies

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